N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chloroacetamide

Description

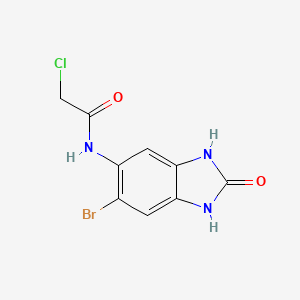

N-(6-Bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chloroacetamide is a halogenated benzimidazole derivative featuring a fused bicyclic aromatic system. Its structure includes:

- Benzimidazole core: A six-membered benzene ring fused to a five-membered imidazole ring.

- Substituents: A bromo group at position 6, contributing steric bulk and electronic effects. A 2-oxo-2,3-dihydro group at position 2, introducing a ketone and partial saturation.

The compound’s structural uniqueness lies in the interplay of electron-withdrawing groups (Br, Cl, ketone) and hydrogen-bonding capabilities (amide NH and carbonyl groups). These features influence its physicochemical properties, such as solubility, stability, and intermolecular interactions in crystalline states .

Properties

CAS No. |

796106-59-7 |

|---|---|

Molecular Formula |

C9H7BrClN3O2 |

Molecular Weight |

304.53 g/mol |

IUPAC Name |

N-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-chloroacetamide |

InChI |

InChI=1S/C9H7BrClN3O2/c10-4-1-6-7(14-9(16)13-6)2-5(4)12-8(15)3-11/h1-2H,3H2,(H,12,15)(H2,13,14,16) |

InChI Key |

BQSDSPUTOOCJPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1NC(=O)CCl)Br)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Key Points on Benzimidazole Synthesis:

- Condensation of substituted o-phenylenediamine with appropriate aldehydes or acids under acidic or catalytic conditions.

- Halogenation (bromination or chlorination) at specific positions on the aromatic ring using electrophilic halogenating agents.

- N-alkylation or acylation on the benzimidazole nitrogen to introduce groups such as chloroacetamide.

This general approach is supported by extensive literature and recent reviews highlighting the versatility of benzimidazole scaffolds in medicinal chemistry.

Specific Preparation Method for N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chloroacetamide

Starting Material Preparation: 6-Bromo-2-oxo-2,3-dihydro-1H-benzimidazole-5-amine

- The benzimidazole core with a 6-bromo substituent is prepared by condensation of 4-bromo-o-phenylenediamine with formic acid or formamide derivatives to yield 6-bromo-2-oxo-2,3-dihydro-1H-benzimidazole.

- Amination at the 5-position can be achieved via nitration followed by reduction or direct amination methods depending on the substitution pattern.

Purification and Characterization

- The crude product is purified by recrystallization or column chromatography.

- Characterization is performed by NMR, IR, mass spectrometry, and melting point determination to confirm structure and purity.

Detailed One-Pot Preparation Method for Related Benzimidazole Intermediates

A patent (CN102603650A) describes a highly efficient one-pot method for preparing 2,3-dihydro-2-oxo-1H-benzimidazole derivatives, which can be adapted for the synthesis of the 6-bromo substituted benzimidazole core:

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Dehydration | 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazol-2-one dehydrated in organic solvent with acid binding agent | 100–120 °C, 1–2 h, solvent: methyl isobutyl ketone (MIBK) | - | Avoids sodium hydride, safer |

| 2. Alkylation | Reaction with 4-bromo-butyric acid ethyl ester | 70–90 °C, 1–2 h | - | Phase separation with water |

| 3. Saponification | Sodium hydroxide addition, reflux under reduced pressure | 45–80 °C, 150–200 mbar | - | Converts ester to acid |

| 4. Acidification & Reflux | Addition of HCl to pH 1–2, reflux 2–4 h | 90–110 °C | 74–90% | Final product isolated by filtration |

This method is advantageous due to:

- One-pot operation without intermediate isolation.

- High yields (up to 90%).

- Use of safer reagents and solvents.

- Scalability for industrial production.

Comparative Table of Preparation Methods

Research Findings and Notes

- The benzimidazole nucleus is a privileged scaffold in medicinal chemistry due to its broad biological activities, including antimicrobial, antiviral, and anticancer effects.

- The 6-bromo substitution enhances biological activity and provides a handle for further functionalization.

- The chloroacetamide group is a reactive moiety often used for covalent binding in biological systems.

- Industrial preparation favors one-pot methods that minimize hazardous reagents like sodium hydride and reduce waste.

- Methyl isobutyl ketone (MIBK) is preferred as a solvent for its high boiling point and water immiscibility, improving reaction selectivity and ease of phase separation.

- Acid binding agents such as salts of wormwood or sodium hydroxide improve reaction efficiency and safety.

- The one-pot method described avoids multiple isolation steps, reducing production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo further oxidation to form more oxidized derivatives, depending on the oxidizing agents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Reduced Derivatives: Reduction of the oxo group leads to the formation of hydroxyl derivatives.

Oxidized Derivatives: Further oxidation can lead to the formation of more oxidized products.

Scientific Research Applications

N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications in cancer and inflammatory diseases.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- Bromine vs. Chlorine/Methyl Groups: The bromo group in the target compound is larger and more polarizable than chlorine or methyl groups in analogs (e.g., TMPCA or trichlorophenyl derivatives).

Hydrogen Bonding and Crystal Packing

- The 2-oxo group and amide NH in the target compound enable intramolecular hydrogen bonds (analogous to N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide ), stabilizing the planar conformation.

- In contrast, TMPCA lacks strong hydrogen-bond donors, resulting in weaker intermolecular interactions dominated by van der Waals forces .

Structural Parameters and Bonding

- N-C-C-Cl Torsion Angle : In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, the N-C-C-Cl angle is -12.1°, indicating near-planar alignment of the chloroacetamide group . Similar planarity is expected in the target compound, though bromine’s bulk may induce slight deviations.

- C-H⋯O/π Interactions : These are critical for dimer formation in halogenated acetamides (e.g., ’s centrosymmetric dimers). The target compound’s benzimidazole core may facilitate stronger π-π stacking than phenyl-based analogs .

Biological Activity

N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chloroacetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, supported by research findings and data tables.

- Molecular Formula : C9H7BrClN3O2

- Molecular Weight : 304.53 g/mol

- CAS Number : 796106-59-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 (Lung) | 2.12 ± 0.21 | 2D |

| HCC827 (Lung) | 5.13 ± 0.97 | 2D |

| NCI-H358 (Lung) | 0.85 ± 0.05 | 2D |

| MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D |

The compound demonstrated a notable ability to inhibit cell proliferation in both two-dimensional and three-dimensional assay formats, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In a study assessing various chloroacetamides, this compound was evaluated for its effectiveness against different bacterial strains:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus (Gram-positive) | Effective |

| Escherichia coli (Gram-negative) | Less effective |

| Candida albicans (Yeast) | Moderately effective |

The results indicated that while the compound exhibited effectiveness against Gram-positive bacteria, its activity against Gram-negative strains was comparatively lower .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Case Studies

- Antitumor Efficacy : In a comparative study of several benzimidazole derivatives, compounds similar to this compound were shown to have IC50 values in the low micromolar range against lung cancer cell lines, suggesting their potential for further development as anticancer agents .

- Antimicrobial Screening : A quantitative structure–activity relationship (QSAR) analysis demonstrated that the biological activity of chloroacetamides varies significantly with the position of substituents on the phenyl ring. This finding underscores the importance of molecular structure in determining biological efficacy .

Q & A

Basic: What are the recommended synthesis protocols and characterization techniques for N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chloroacetamide?

Answer:

The synthesis of this compound typically involves condensation reactions between halogenated benzimidazolone precursors and chloroacetyl derivatives. For example, analogous benzothiazole-acetamide compounds are synthesized via refluxing intermediates in chloroform (CHCl3) followed by crystallization from ethanol (EtOH) . Key characterization steps include:

- Infrared (IR) spectroscopy to confirm functional groups (e.g., C=O stretches at ~1668 cm<sup>−1</sup>).

- <sup>1</sup>H NMR spectroscopy to verify proton environments (e.g., aromatic protons, acetamide methyl groups).

- X-ray crystallography for definitive structural elucidation, as demonstrated for related benzimidazole derivatives .

- Thin-layer chromatography (TLC) to monitor reaction progress and purity .

Basic: How can researchers assess the solubility and stability of this compound for experimental use?

Answer:

Solubility can be empirically tested in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (CHCl3) based on structural analogs . Stability studies should include:

- Thermogravimetric analysis (TGA) to determine decomposition points.

- UV-Vis spectroscopy under varying pH and temperature conditions to monitor degradation.

- Storage in anhydrous environments at −20°C to prevent hydrolysis of the chloroacetamide moiety .

Basic: What are common structural derivatives of this compound, and how do modifications affect reactivity?

Answer:

Derivatives often involve halogen substitution (e.g., replacing bromine with chlorine or fluorine) or heterocyclic ring modifications (e.g., benzothiadiazine or quinazolinone cores). For example:

- Fluorinated analogs may exhibit enhanced metabolic stability due to fluorine’s electronegativity .

- Chlorine-to-bromine swaps can alter steric effects and binding affinities in biological assays .

A comparative table of analogs and their properties is recommended for structure-activity relationship (SAR) studies .

Advanced: What strategies can optimize the synthetic yield of this compound?

Answer:

Yield optimization may involve:

- Catalyst screening : Using imidazole-based catalysts to enhance acylation efficiency, as seen in analogous benzothiazole syntheses .

- Reaction time/temperature adjustments : Extended reflux durations (e.g., 6–12 hours) or microwave-assisted synthesis to accelerate kinetics.

- Purification techniques : Gradient recrystallization (e.g., EtOH/water mixtures) or column chromatography with silica gel .

Documented yields for similar compounds range from 22% (standard reflux) to 50% (optimized protocols) .

Advanced: How can biological activity assays be designed to evaluate this compound’s potential therapeutic effects?

Answer:

Given the benzimidazole core’s known antimicrobial and anticancer properties , assays should include:

- In vitro cytotoxicity screening against cancer cell lines (e.g., MTT assay), with IC50 calculations.

- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs).

- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based substrates.

- Control experiments with structurally similar compounds (e.g., non-halogenated analogs) to isolate the role of bromine/chlorine substituents .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

Discrepancies in NMR or IR data can arise from solvent effects , tautomerism , or crystallographic polymorphism . Mitigation strategies include:

- Cross-validation with multiple techniques (e.g., <sup>13</sup>C NMR, high-resolution mass spectrometry).

- Computational modeling (DFT calculations) to predict spectral profiles and compare with experimental results .

- Single-crystal X-ray diffraction to unambiguously resolve structural ambiguities, as demonstrated for benzothiazole-acetamide dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.